molecular formula C7H6ClNO2 B1361591 Methyl 6-chloropicolinate CAS No. 6636-55-1

Methyl 6-chloropicolinate

Cat. No.: B1361591
CAS No.: 6636-55-1
M. Wt: 171.58 g/mol
InChI Key: TWUXBVMXSBEKHA-UHFFFAOYSA-N
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Description

Methyl 6-chloropicolinate is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of picolinic acid, where a chlorine atom is substituted at the 6-position of the pyridine ring, and the carboxylic acid group is esterified with a methyl group

Biochemical Analysis

Biochemical Properties

Methyl 6-chloropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it is involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic targets.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on TRPV1 receptors suggests it may play a role in pain perception and inflammation . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on cellular differentiation and proliferation, as RXR is crucial in regulating gene expression related to these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its role in synthesizing TRPV1 antagonists involves binding to the TRPV1 receptor, thereby inhibiting its activity and reducing pain signals . Similarly, its involvement in RXR ligand synthesis suggests it may influence gene expression by modulating RXR activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it may be metabolized through pathways involving the folate cycle, methionine cycle, and transsulfuration pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness, making it essential to understand its transport dynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. A common method involves reacting 6-chloropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The reaction mixture is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines; typically in aqueous or alcoholic solutions.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

    Friedel-Crafts Acylation: Acyl chlorides or acid anhydrides; Lewis acid catalysts like aluminum chloride.

    Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents.

    Alkylation: Alkyl halides, alkyl sulfonates; in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Methyl 6-chloropicolinate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 2-chloroisonicotinate
  • Dimethyl pyridine-2,6-dicarboxylate
  • Methyl 6-chloropyrazine-2-carboxylate
  • Methyl 6-bromopyrazine-2-carboxylate

Comparison: Methyl 6-chloropicolinate is unique due to the presence of a chlorine atom at the 6-position of the picolinate ring, which significantly influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of nucleophilic substitution and acylation reactions. Its ester group also provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUXBVMXSBEKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287569
Record name Methyl 6-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-55-1
Record name Methyl 6-chloropicolinate
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Record name Methyl 6-chloropicolinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Chloro-2-pyridinecarboxylate
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Synthesis routes and methods I

Procedure details

6-Chloropyridine-2-carboxylic acid (15.0 g, 0.11 mol) was dissolved in DCM (300 mL) and DMF (1.5 mL) and oxalyl chloride (27.4 g, 0.22 mol) was added dropwise over 10 min. The reaction mixture was stirred for 1 h, MeOH (50 mL) was added dropwise over 5 min and the reaction mixture was stirred for 1.5 h. The solvents were removed in vacuo and the residue azeotroped with DCM (2×150 mL) to give the crude title compound (16.5 g, 100%) as a green solid. LCMS (ES+): 154.5 [MH]+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add thionyl chloride (3.7 mL, 50.8 mmol) to a solution of 6-chloropicolinic acid (4.0 g, 25.4 mmol) in methanol (85 mL) at 0° C. Stir the resultant solution for 15 minutes at 0° C., 0.5 hours at room temperature, and 6 hours at 50° C. Concentrate the reaction in vacuo and dilute with CHCl3 (150 mL). Wash the organic solution with saturated aqueous sodium bicarbonate (3×100 mL), and brine (1×100 mL) and dry with sodium sulfate. Filtration and concentration afford methyl 6-chloropicolinate 4.38 g (100%) as a white solid.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 6-hydroxy-pyridine-2-carboxylic acid methyl ester (10.0 g, 71.9 mmol) was added phosphorus oxychloride (138 mL). The mixture was heated in an oil bath at 110° C. for 14 h and the excess phosphorus oxychloride was removed in vacuo. The resulting residue was cooled in an ice bath and anhydrous methanol (146 mL) was slowly added. After 15 min, half of the methanol was removed in vacuo and water (208 mL) was added. The solution was cooled in an ice bath and the precipitate was collected. The solid was dissolved in ethyl acetate and this organic phase was washed with water and then a saturated sodium bicarbonate solution. The combined aqueous layers were extracted with ethyl acetate and diethyl ether. The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo generating 7.47 g (61% yield, 43.5 mmol) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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